molecular formula C15H16N6O3S2 B2851787 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 899988-11-5

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2851787
M. Wt: 392.45
InChI Key: IVOJMRDENLMILA-UHFFFAOYSA-N
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Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound has been utilized as a versatile precursor in the synthesis of various heterocycles. For instance, Fadda et al. (2017) employed a related thiadiazole moiety to create a range of heterocyclic compounds, such as pyrrole, pyridine, and coumarin derivatives, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's role in developing novel insecticidal agents with potential agricultural applications Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Antimicrobial and Antitumor Activities

The chemical framework of the compound has been explored for antimicrobial and antitumor activities. For example, Bondock et al. (2008) utilized a similar cyanoacetamide derivative as a key intermediate to synthesize new heterocycles, including coumarin, pyridine, and pyrrole derivatives, which were tested for antimicrobial properties. This indicates the compound's potential as a scaffold for developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.

Radiolabeling and Imaging

The compound's structural motif has been adapted for radiolabeling and imaging applications. Dollé et al. (2008) described the synthesis of a fluorine-18 labeled derivative for positron emission tomography (PET) imaging, highlighting its utility in biological and medical imaging studies Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008.

Central Nervous System Activity

Further research has explored derivatives of the compound for their potential central nervous system (CNS) depressant activity. Manjunath et al. (1997) synthesized 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and related compounds, evaluating their sedative effects, thus indicating the potential for CNS-related therapeutic applications Manjunath, Mohan, Naragund, & Shishoo, 1997.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S2/c1-4-10-18-19-14(26-10)17-9(22)7-25-8-5-6-16-12-11(8)13(23)21(3)15(24)20(12)2/h5-6H,4,7H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOJMRDENLMILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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